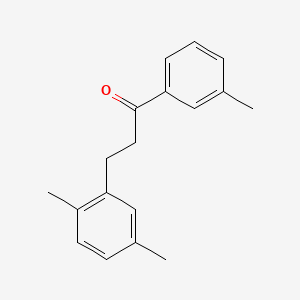

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone

説明

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone is a propiophenone derivative featuring a 2,5-dimethylphenyl group attached to the carbonyl carbon and a methyl substituent at the 3' position of the adjacent aromatic ring. Propiophenone derivatives are commonly utilized as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystals.

特性

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-11-14(2)7-8-15(16)3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNQSDVPDSOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644718 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-76-8 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with propiophenone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

3-(2,5-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Halogenated derivatives, nitro compounds

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone typically involves a Friedel-Crafts acylation reaction. This process combines 2,5-dimethylbenzene (xylenes) with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted under anhydrous conditions to optimize yield and purity.

Key Chemical Properties:

- Molecular Formula: C18H20O

- Molecular Weight: 252.35 g/mol

- Structure: Contains a ketone functional group with unique methyl substitutions on the phenyl ring.

Chemistry

In the realm of organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that derivatives of compounds with a 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens.

- Anticancer Activity: The compound has been investigated for its antiproliferative effects on various cancer cell lines. Research indicates that modifications to the methyl groups can significantly influence the potency against cancer cells. Certain derivatives have been found to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins .

Medicine

Due to its structural similarities with pharmacologically active compounds, this compound is explored for potential drug development. Its interactions with molecular targets may lead to novel therapeutic agents.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various catalytic processes that enhance reaction efficiency in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study focusing on thiazole derivatives incorporating the 2,5-dimethylphenyl moiety revealed broad-spectrum antimicrobial activity against drug-resistant strains. The findings highlighted the efficacy of these derivatives in combating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Activity

In a comparative study involving human cancer cell lines such as HeLa and A549, several derivatives of this compound were tested for their antiproliferative effects. Results indicated that specific structural modifications significantly enhanced their effectiveness in inducing apoptosis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis; used in catalytic processes. |

| Biology | Exhibits antimicrobial and anticancer properties; potential drug development applications. |

| Industry | Utilized in producing specialty chemicals with specific properties. |

作用機序

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

- 3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS: Discontinued, 95% purity): Differs in the position of the methyl group (4' vs. 3') and the substitution of a chlorine atom on the phenyl ring instead of a methyl group.

- (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (CAS: Discontinued, 98% purity): Features a propenone backbone (α,β-unsaturated ketone) instead of a propiophenone structure. The conjugated double bond in this analog increases electrophilicity, enhancing susceptibility to nucleophilic attack, unlike the saturated propiophenone derivative .

Key Structural Differences:

| Compound Name | Aromatic Substituents | Backbone Type | Key Functional Groups | Status |

|---|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone | 2,5-dimethylphenyl, 3'-methyl | Propiophenone | Ketone | Not discontinued |

| 3-(3-Chlorophenyl)-4'-methylpropiophenone | 3-chlorophenyl, 4'-methyl | Propiophenone | Ketone, Chlorine | Discontinued |

| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | 3-chlorophenyl, 3,4-dimethylphenyl | Propenone | α,β-unsaturated ketone, Chlorine | Discontinued |

Physicochemical Properties

- Solubility: Methyl groups in the target compound likely improve solubility in nonpolar solvents compared to chlorinated analogs, which exhibit higher polarity but lower solubility in organic phases due to halogenation .

- Stability: The discontinued status of chlorinated analogs (e.g., 3-(3-chlorophenyl)-4'-methylpropiophenone) may indicate instability under storage or reaction conditions, possibly due to hydrolytic sensitivity or photodegradation. The target compound’s methyl substituents likely enhance steric protection and oxidative stability .

Regulatory and Commercial Considerations

- Discontinued Analogs : The discontinuation of chlorinated and α,β-unsaturated analogs () may reflect regulatory concerns over toxicity, environmental persistence, or synthetic challenges. This contrasts with the target compound, which lacks documented restrictions .

- These compounds, which include dimethylphenyl motifs, have established Maximum Residue Limits (MRLs), suggesting that the target compound’s analogs could face similar scrutiny if used in agricultural applications .

Research Findings and Implications

- Reactivity : The absence of halogenation or conjugation in the target compound likely reduces its electrophilicity, making it less reactive in nucleophilic addition reactions compared to α,β-unsaturated analogs .

- Applications: Methyl-substituted propiophenones are preferred in synthesis due to their stability and predictable reactivity, whereas discontinued chlorinated analogs may have been phased out due to handling or environmental risks .

生物活性

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone, commonly referred to as a derivative of the propiophenone class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylphenyl group and a propiophenone moiety. The molecular formula is , and it possesses notable lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-2,5-Dimethylphenylthioureido acid derivatives | Candida auris | 8 µg/mL |

| N-2,5-Dimethylphenylthioureido acid derivatives | Escherichia coli | 32 µg/mL |

The above table summarizes findings from various studies indicating that compounds with similar structures to this compound possess broad-spectrum antimicrobial activity. The MIC values suggest that these compounds could serve as potential candidates for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that this compound can induce cytotoxicity in various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

The data shows that the compound exhibits significant antiproliferative effects on both human and canine cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Studies suggest that it can interfere with cellular processes such as enzyme activity modulation and disruption of microbial cell walls. These mechanisms are crucial for its antimicrobial and anticancer effects.

Case Studies

- Anticancer Efficacy in Canine Models : A study evaluated the efficacy of this compound in treating canine cancers. Results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting its potential for veterinary applications .

- Resistance Mechanism Exploration : Another study focused on the resistance mechanisms of Staphylococcus aureus against this compound. Findings revealed that the compound effectively disrupted bacterial cell wall synthesis, contributing to its antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。